Kadsuracoccinic acid A
Overview
Description
Kadsuracoccinic acid A is a triterpenoid compound isolated from the roots of the medicinal plant Kadsura coccinea. This plant belongs to the Schisandraceae family and is known for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and antioxidant properties .
Mechanism of Action
Target of Action
Kadsuracoccinic Acid A, a tetracyclic natural compound isolated from the stems of Kadsura coccinea , primarily targets the HIV-1 virus . The HIV-1 virus is responsible for the majority of HIV infections globally, and it plays a crucial role in the progression of the disease .
Mode of Action
This compound interacts with the HIV-1 virus, exhibiting significant anti-HIV-1 activity The compound’s anti-hiv-1 activity suggests that it may inhibit the replication of the virus or interfere with the virus’s ability to infect host cells .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the life cycle of the HIV-1 virus . By targeting the HIV-1 virus, this compound may disrupt the virus’s replication process, thereby inhibiting its proliferation . The downstream effects of this disruption could include a decrease in viral load and a slowdown in the progression of HIV .
Result of Action
The primary result of this compound’s action is its inhibition of the HIV-1 virus . This inhibition can lead to a decrease in viral load, potentially slowing the progression of HIV and improving the health outcomes of individuals living with the virus .
Biochemical Analysis
Biochemical Properties
Kadsuracoccinic acid A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B) and acetylcholinesterase (AChE), enzymes involved in metabolic and neurological processes, respectively . The inhibition of these enzymes by this compound suggests its potential therapeutic applications in managing metabolic disorders and neurodegenerative diseases.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and upregulating pro-apoptotic genes . Additionally, it has been shown to enhance antioxidant defense mechanisms in hepatocytes, thereby protecting cells from oxidative stress-induced damage .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the binding of this compound to PTP1B results in the inhibition of this enzyme, which plays a role in regulating insulin signaling and glucose homeostasis . Similarly, the interaction of this compound with AChE leads to the inhibition of this enzyme, which is involved in the breakdown of acetylcholine, a neurotransmitter essential for cognitive function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its bioactivity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to the degradation of this compound, reducing its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage of this compound for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been reported to influence metabolic flux and metabolite levels, particularly in pathways related to lipid metabolism and oxidative stress . For example, this compound has been shown to inhibit the enzyme HMG-CoA reductase, a key regulator of cholesterol synthesis
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, binding proteins play a role in the localization and accumulation of this compound within specific tissues, influencing its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, this compound has been observed to accumulate in the mitochondria, where it exerts its antioxidant effects by scavenging reactive oxygen species and protecting mitochondrial integrity . This subcellular localization is essential for the compound’s ability to modulate cellular processes and maintain cellular homeostasis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Kadsuracoccinic acid A can be synthesized through the extraction of Kadsura coccinea roots. The extraction process involves the use of organic solvents such as methanol or ethanol to isolate the triterpenoids. The crude extract is then subjected to chromatographic techniques, including high-performance liquid chromatography (HPLC) and column chromatography, to purify the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Kadsura coccinea roots. The process includes drying and grinding the roots, followed by solvent extraction and purification using advanced chromatographic methods. The purified compound is then crystallized to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Kadsuracoccinic acid A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions involve reagents like halogens or alkylating agents under specific conditions
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced biological activities. These derivatives are studied for their potential therapeutic applications .
Scientific Research Applications
Kadsuracoccinic acid A has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpenoids and their chemical properties.
Biology: The compound is investigated for its role in cellular processes and its effects on various biological pathways.
Medicine: this compound is studied for its potential therapeutic effects, including anti-inflammatory, anti-tumor, and antioxidant activities.
Industry: The compound is explored for its use in developing new pharmaceuticals and nutraceuticals .
Comparison with Similar Compounds
Kadsuracoccinic acid A is unique among triterpenoids due to its specific structure and pharmacological activities. Similar compounds include:
Kadsuric acid: Another triterpenoid from Kadsura coccinea with similar anti-inflammatory and anti-tumor properties.
Micranoic acid A: A related compound with notable antioxidant activities.
Heilaohuacids: A group of triterpenoids with anti-inflammatory and anti-proliferative effects .
This compound stands out due to its potent biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(Z,6Z)-6-[(3aS,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-2,4,7,8,9,9a-hexahydro-1H-cyclopenta[a]naphthalen-3-ylidene]-2-methylhept-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O4/c1-19(2)22-11-12-25-24(28(22,5)16-15-26(31)32)14-18-29(6)23(13-17-30(25,29)7)20(3)9-8-10-21(4)27(33)34/h10,14,22,25H,1,8-9,11-13,15-18H2,2-7H3,(H,31,32)(H,33,34)/b21-10-,23-20-/t22-,25+,28-,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIBKZDJHBYYMX-AVNVPESYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2C(=CCC3(C2(CCC3=C(C)CCC=C(C)C(=O)O)C)C)C1(C)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@@H]2C(=CC[C@]\3([C@]2(CC/C3=C(\C)/CC/C=C(/C)\C(=O)O)C)C)[C@@]1(C)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of Kadsuracoccinic acid A?
A1: this compound (1) demonstrated inhibitory activity against the cleavage of cultured individual Xenopus laevis cells at the blastular stage, with an IC50 value of 0.32 μg/mL []. This suggests potential anti-proliferative activity, at least in this specific experimental model.
Q2: What is the chemical structure of this compound?
A2: this compound is a novel 3,4-seco-lanostane triterpene. Its structure was elucidated using spectroscopic techniques, including 2D-NMR spectroscopy, and confirmed by X-ray crystallography []. This study represented the first report of a 3,4-seco-lanostane-type triterpene containing a 17(20)-ene functional group.
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